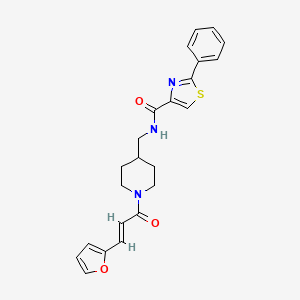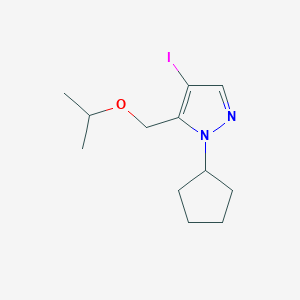
1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has been studied for its potential applications in scientific research. It is a pyrazole derivative that has shown promise in various fields of study, including neuroscience, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act as a modulator of the GABAergic system. It has been shown to increase the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. This increase in GABA receptor activity is believed to be responsible for the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole are still being studied, but it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole in lab experiments is its selectivity for certain receptors, which could make it a useful tool for studying the function of these receptors. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole. One direction could be to further study its anxiolytic and antidepressant effects in animal models and explore its potential as a treatment for anxiety and depression in humans. Another direction could be to study its anti-inflammatory effects and explore its potential as a treatment for inflammation and pain. Additionally, further research could be done to fully understand its mechanism of action and explore its potential as a ligand for various receptors.
Synthesis Methods
The synthesis of 1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. The resulting hydrazone is then reacted with iodine and potassium carbonate to form the desired pyrazole derivative. The use of isopropoxymethyl as a protecting group for the hydrazine moiety is essential in this synthesis as it prevents unwanted reactions and ensures high yields of the final product.
Scientific Research Applications
1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of scientific research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. In pharmacology, it has been studied for its potential as a selective COX-2 inhibitor, which could make it a potential candidate for the treatment of inflammation and pain. In biochemistry, it has been studied for its potential as a ligand for various receptors, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
1-cyclopentyl-4-iodo-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN2O/c1-9(2)16-8-12-11(13)7-14-15(12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBIOSXSFIDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C2CCCC2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

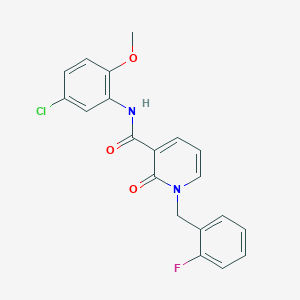

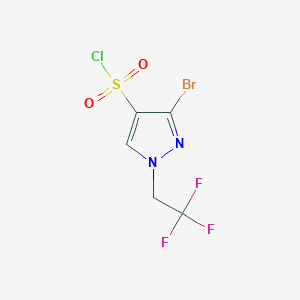
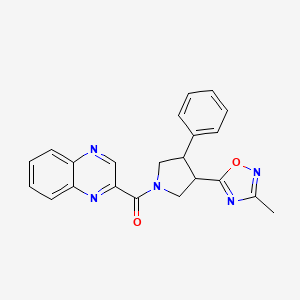
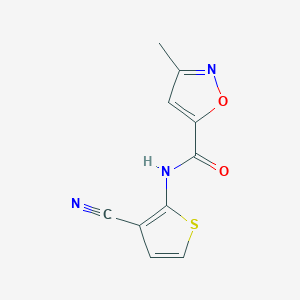
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2723852.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2723853.png)
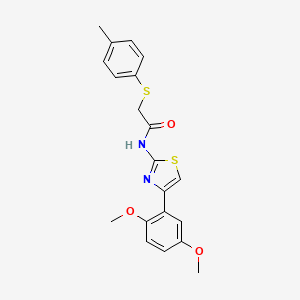
![5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2723855.png)

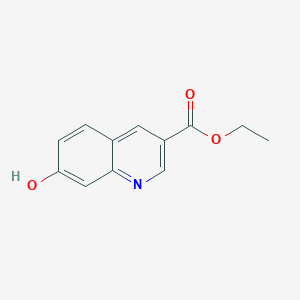

![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)
